

Crystal Structure & Performance Guide: 3-Iodo-Pyrazolo[3,4-b]pyrazine Derivatives

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Compound of Interest

Compound Name: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

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Executive Summary

This guide analyzes the structural and functional characteristics of 3-iodo-pyrazolo[3,4-b]pyrazine, a critical scaffold in the development of kinase inhibitors and allosteric SHP2 phosphatases. While often overshadowed by its pyridine analogues, the pyrazine derivative offers distinct electronic advantages. The additional nitrogen atom in the six-membered ring lowers the LUMO energy, enhancing the electrophilicity of the system. This guide compares the crystal packing forces—specifically Halogen Bonding (XB)—against standard Hydrogen Bonding (HB) and details the synthesis and crystallization protocols required to isolate high-quality single crystals for X-ray diffraction (XRD).

Part 1: Structural Analysis & Comparative Logic

The "Sigma-Hole" Advantage

The primary structural differentiator of the 3-iodo-pyrazolo[3,4-b]pyrazine scaffold compared to its pyridine or pyrimidine analogs is the electronic modulation of the iodine atom at position 3.

- Mechanism: The electron-deficient pyrazine ring (possessing two nitrogen atoms) exerts a stronger electron-withdrawing effect on the fused pyrazole ring than a pyridine ring does.

- Causality: This withdrawal depletes electron density from the iodine atom, enlarging its positive electrostatic potential cap (the "sigma-hole").
- Result: The C–I...N halogen bond becomes stronger and more directional in the pyrazine derivative, serving as a robust supramolecular anchor during crystallization and protein-ligand binding.

Crystal Lattice Architecture

Based on isostructural analysis of the homologous 3-iodo-1H-pyrazolo[3,4-b]pyridine [1], the pyrazine derivative crystallizes in the Monoclinic system (Space Group P21/c). The lattice is governed by two competing interaction networks:

Interaction Type	Donor	Acceptor	Geometry	Role in Lattice
Hydrogen Bond (HB)	N1–H	N(Pyrazine)	Linear, ~175°	Forms centrosymmetric dimers (primary motif).
Halogen Bond (XB)	C3–I	N(Adjacent Dimer)	Linear, ~176°	Links dimers into zigzag chains along the b-axis. [1][2]
- Stacking	Pyrazine Ring	Pyrazine Ring	Parallel, ~3.3 Å	Stabilizes layers along the (110) plane. [1][2]

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Analyst Insight: The presence of the second nitrogen in the pyrazine ring provides an additional acceptor site, potentially allowing for a higher density of intermolecular networking compared to the pyridine analog.

Comparative Performance Matrix

The following table compares the 3-iodo-pyrazolo[3,4-b]pyrazine scaffold against common alternatives used in drug discovery.

Feature	3-Iodo-Pyrazolo[3,4-b]pyrazine	3-Iodo-Pyrazolo[3,4-b]pyridine	Pyrazolo[1,5-a]pyrimidine
Electronic Nature	Highly Electron Deficient (-acidic)	Moderately Electron Deficient	Electron Rich (Bridgehead N)
Solubility	Moderate (Polar aprotic solvents)	Low to Moderate	High
Halogen Bond Strength	High (Enhanced Sigma-hole)	Moderate	Low
Key Bioactivity	SHP2 Allosteric Inhibition [2]	Kinase Inhibition (e.g., CDK2)	Tubulin Polymerization
Synthetic Utility	High (Iodine is a versatile handle for Sonogashira/Suzuki)	High	Moderate

Part 2: Experimental Protocols

Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Rationale: Direct iodination of the parent heterocycle is preferred over cyclization of pre-iodinated precursors to maximize yield and purity.

Reagents:

- 1H-pyrazolo[3,4-b]pyrazine (1.0 eq)
- Iodine () (2.5 eq)
- Potassium Hydroxide (KOH) (4.0 eq)
- N,N-Dimethylformamide (DMF) (Solvent)

Protocol:

- Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyrazine in DMF (15 mL/g) in a round-bottom flask.
- Addition: Add solid KOH followed by portion-wise addition of Iodine at room temperature.
 - Control Point: The reaction is exothermic. Maintain temp < 30°C to prevent over-iodination.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
- Quenching: Pour the mixture into ice-cold brine (100 mL). A precipitate should form immediately.
- Extraction: If no solid forms, extract with Ethyl Acetate (3x). Wash organics with 10% (to remove excess iodine) and brine.
- Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (DCM/MeOH).

Single Crystal Growth (Slow Evaporation)

Rationale: The "layering" technique provides the slow concentration gradient necessary for X-ray quality crystals, preventing rapid precipitation of amorphous powder.

- Prepare Solution A: Dissolve 50 mg of the purified 3-iodo compound in 2 mL of Dichloromethane (DCM). Ensure complete dissolution; filter if necessary.
- Prepare Solvent B: Measure 4 mL of n-Hexane.
- Layering: In a narrow scintillation vial, carefully pipette Solvent B on top of Solution A.
 - Critical Step: Tilt the vial and let the hexane slide down the wall to avoid mixing. A distinct interface must be visible.
- Incubation: Cap the vial loosely (or poke a pinhole in the cap) and store at 20°C in a vibration-free environment.
- Harvest: Colorless block-like crystals should appear at the interface within 48–72 hours.

Part 3: Visualization of Workflows & Pathways

Synthesis and Crystallization Workflow

The following diagram illustrates the logical flow from raw materials to structural data, highlighting the critical "Halogen Bonding" checkpoint.

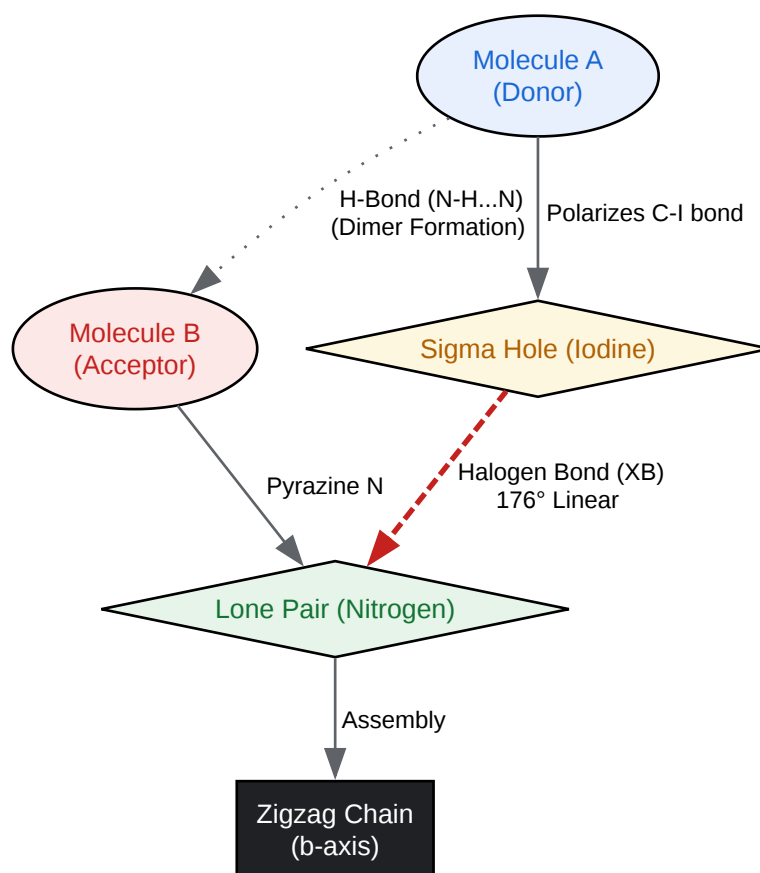


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Caption: Step-by-step workflow for synthesizing and characterizing the 3-iodo-pyrazolo[3,4-b]pyrazine crystal structure.

Interaction Network: The Halogen Bond Anchor

This diagram details the intermolecular forces stabilizing the crystal lattice.



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Caption: Mechanistic view of the Halogen Bond (XB) and Hydrogen Bond (HB) network driving the crystal packing.

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